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Apd-668

Cat. No.: B1665133
CAS No.: 832714-46-2
M. Wt: 477.5 g/mol
InChI Key: XTRUQJBVQBUKSQ-UHFFFAOYSA-N
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Description

Contextualization of G Protein-Coupled Receptors in Modern Pharmacology

G protein-coupled receptors (GPCRs) constitute the largest family of membrane proteins found within the human genome, encompassing approximately 800 distinct members. wikidata.orgnih.gov These ubiquitous receptors play a pivotal role in mediating a vast array of physiological processes, ranging from sensory perception and cellular growth to intricate hormone responses. nih.gov Their pervasive involvement in nearly every aspect of human physiology and disease underscores their significance as prime targets in modern drug discovery. nih.govmims.comwikipedia.org

In the landscape of pharmacological intervention, GPCRs are exceptionally "druggable," serving as the targets for an estimated 50-60% of current therapeutic agents and accounting for 33% of all approved small molecule drugs. wikidata.orgmims.comwikipedia.org This extensive targeting highlights their critical role in the development of treatments for a diverse spectrum of conditions, including cardiovascular, metabolic, neurodegenerative, psychiatric, and oncologic diseases. nih.govmims.comwikipedia.org The continued advancement in understanding GPCR mechanisms and structures fuels ongoing interest in developing novel therapeutics that modulate their functions. nih.govwikipedia.org

Overview of APD668 as a Glucose-Dependent Insulinotropic Receptor (GDIR) Agonist

APD668, also identified by its synonym JNJ-28630368, is a synthetic small molecule that functions as an agonist of the orphan G protein-coupled receptor GPR119. scribd.comprobes-drugs.org GPR119 is a rhodopsin-like, class A Gαs-coupled receptor primarily expressed in the pancreatic islet cells, particularly beta cells, and in intestinal entero-endocrine cells, specifically L-cells and K-cells.

As a novel, highly potent, and orally active glucose-dependent insulinotropic receptor (GDIR) agonist, APD668 is designed to enhance insulin (B600854) release from pancreatic beta cells in a glucose-dependent manner. This glucose-dependent mechanism is crucial as it aims to stimulate insulin secretion only when blood glucose levels are elevated, such as after a meal, thereby mitigating the risk of hypoglycemia. Activation of GPR119 by agonists like APD668 leads to an increase in intracellular cyclic AMP (cAMP) levels and promotes the secretion of incretin (B1656795) hormones, including Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP).

In in vitro studies, APD668 has demonstrated potent activity. It increases adenylate cyclase activation in HEK293 cells transfected with human GPR119, exhibiting an EC50 of 23 nM. Furthermore, its agonistic potency at GPR119 varies across species, with EC50 values of 2.7 nM for human GPR119 and 33 nM for rat GPR119. probes-drugs.org

Table 1: APD668 Potency at GPR119

Target ReceptorEC50 (nM)Cell Line/Species
Human GPR1192.7HEK293 cells
Rat GPR11933
Human GPR11923HEK293 cells (adenylate cyclase activation)

Historical Trajectory of APD668 Research Initiatives

The research trajectory of APD668 primarily focused on its potential as a therapeutic agent for type 2 diabetes and associated metabolic disorders. probes-drugs.org Initial preclinical studies yielded promising results, demonstrating that APD668 could effectively lower blood glucose levels in animal models of diabetes in a glucose-dependent manner, without inducing hypoglycemia. This characteristic was a significant advantage over other glucose-insensitive agents.

Ortho-McNeil conducted initial clinical studies to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple escalating doses of APD668 in both healthy volunteers and patients with type 2 diabetes. Despite the encouraging preclinical data, the clinical development of APD668, along with other structurally related GPR119 agonists, was ultimately terminated. scribd.com A common observation for many GPR119 agonists in clinical trials has been their modest effects in robustly reducing hyperglycemia, which has been cited as a probable reason for their failed clinical translation.

Despite the termination of its standalone clinical development, research into APD668 continues, particularly in the context of combination therapies. Studies have explored its synergistic effects when co-administered with other antidiabetic agents. For instance, combined treatment of APD668 with linagliptin (B1675411), a dipeptidyl peptidase-4 (DPPIV) inhibitor, has shown more pronounced reductions in plasma glucose and triglyceride levels in murine models of non-alcoholic steatohepatitis (NASH) with diabetes, compared to monotherapy. Specifically, APD668 alone reduced plasma glucose by 39% and triglyceride levels by 26%, while the combination with linagliptin resulted in a 52% reduction in plasma glucose and a 50% reduction in triglyceride levels in NASH mice. Additionally, co-administration with metformin (B114582) has also demonstrated synergistic effects on reducing blood glucose in obese mice.

Table 2: Effects of APD668 Monotherapy vs. Combination Therapy in NASH Mice

Treatment GroupPlasma Glucose ReductionTriglyceride Reduction
APD668 alone-39% (P < 0.05)-26%
APD668 + Linagliptin-52% (P < 0.001)-50% (P < 0.05)

Furthermore, structural biology initiatives have contributed to the understanding of APD668's mechanism of action. Cryo-electron microscopy (cryo-EM) structures of the GPR119-G protein complex bound to APD668 have been reported. These structural insights provide valuable templates for future drug design efforts targeting GPR119, even as the compound itself is no longer in clinical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24FN5O5S B1665133 Apd-668 CAS No. 832714-46-2

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O5S/c1-13(2)31-21(28)26-8-6-14(7-9-26)32-20-16-11-25-27(19(16)23-12-24-20)18-5-4-15(10-17(18)22)33(3,29)30/h4-5,10-14H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRUQJBVQBUKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025686
Record name Propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate
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Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832714-46-2
Record name APD-668
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0832714462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APD-668
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Apd668

Endogenous Ligands and Mechanistic Parallels

Role of Oleoylethanolamide and Lysophosphatidylcholine (B164491)

GPR119 is known to be activated by several endogenous lipid ligands, including oleoylethanolamide (OEA) and lysophosphatidylcholine (LPC). guidetopharmacology.orgd-nb.infocas.cntandfonline.comnih.gov

Oleoylethanolamide (OEA) Oleoylethanolamide (OEA) is a naturally occurring ethanolamide lipid that functions as an endogenous peroxisome proliferator-activated receptor alpha (PPAR-α) agonist. wikipedia.orgnih.gov OEA is involved in regulating feeding behavior and body weight, and it stimulates lipolysis. wikipedia.orgnih.govscispace.comresearchgate.net It is synthesized in the small intestine following feeding and operates independently of the classical cannabinoid pathway, despite being structurally similar to endocannabinoids. wikipedia.orgnih.gov While OEA is an endogenous agonist for GPR119, studies suggest that GPR119 may not be solely responsible for all of OEA's observed hypophagic (food intake-reducing) actions. guidetopharmacology.orge-dmj.orgtandfonline.com

Lysophosphatidylcholine (LPC) Lysophosphatidylcholine (LPC) is another crucial lipid mediator involved in human lipid metabolism, with implications in various diseases. nih.govresearchgate.net Recent structural and biochemical analyses have definitively identified GPR119 as a receptor for LPC, demonstrating that LPC preferentially binds to and activates GPR119. cas.cnnih.govresearchgate.netacs.org Remarkably, LPC has been found to occupy GPR119 even in the absence of exogenously added ligands, suggesting a constitutive interaction. nih.govresearchgate.net Mass spectrometry analyses of the GPR119-LPC complex have shown that abundant LPC molecules, particularly those with 18:1, 18:0, 16:1, and 20:0 acyl chains, are present and contribute to receptor activation. d-nb.infonih.govresearchgate.net

Structural insights into the GPR119 ligand-binding pocket reveal a complex architecture comprising both hydrophobic and hydrophilic regions. A notable feature is a unique opening within the central part of the transmembrane domain, which provides a favorable binding space for LPC and potentially other ligands. cas.cnacs.org Comparative structural studies of GPR119 bound to APD668 and LPC indicate a highly similar binding mode, suggesting that APD668 mimics the interaction of these endogenous lipids with the receptor to elicit its pharmacological effects. cas.cnresearchgate.netresearchgate.net

Cross-Talk with Other Metabolic Signaling Cascades

The activation of GPR119 by agonists like APD668 initiates a cascade of events that intricately cross-talk with other critical metabolic signaling pathways, primarily impacting glucose and lipid metabolism.

Incretin (B1656795) Hormone Secretion: A significant aspect of GPR119 activation is its ability to stimulate the release of incretin hormones, specifically GLP-1 and GIP, from intestinal L-cells. guidetopharmacology.orgd-nb.infocas.cn These incretins are vital for maintaining glucose homeostasis. GLP-1 and GIP enhance glucose-dependent insulin (B600854) secretion from pancreatic beta cells, suppress glucagon (B607659) secretion, slow gastric emptying, and contribute to satiety. guidetopharmacology.orgd-nb.infocas.cne-dmj.org The GPR119/incretin axis represents a promising therapeutic avenue for metabolic disorders, as GPR119 agonists exhibit GLP-1 mimetic effects. e-dmj.orgdntb.gov.ua

Impact on Hepatic Lipid Metabolism: Beyond its effects on glucose regulation, APD668's action on GPR119 has been shown to influence hepatic lipid metabolism. Studies indicate that APD668 can reduce hepatic triglyceride and cholesterol levels. guidetopharmacology.orgd-nb.infonih.gov This effect is particularly relevant in the context of non-alcoholic steatohepatitis (NASH), where GPR119 has emerged as a therapeutic target. guidetopharmacology.orgnih.gov

Synergistic Effects with DPPIV Inhibitors: Further research has explored the synergistic potential of combining APD668 with dipeptidyl peptidase IV (DPPIV) inhibitors. DPPIV is an enzyme that rapidly degrades incretin hormones like GLP-1. Co-administration of APD668 with a DPPIV inhibitor, such as linagliptin (B1675411), has demonstrated enhanced levels of active GLP-1 and a significant synergistic reduction in body weight gain in preclinical models. nih.gov This combined approach suggests a more robust therapeutic strategy for managing metabolic disorders, leveraging the GPR119-mediated incretin release and preventing its rapid degradation. nih.gov

Table 2: Effects of APD668 on Metabolic Parameters (Preclinical Data)

ParameterEffect (Monotherapy APD668)Effect (APD668 + Linagliptin)ModelCitation
Hepatic TriglycerideReductionNon-significant additive reduction (-78%)High trans-fat diet-induced steatohepatitis mice nih.gov
Hepatic CholesterolReductionNon-significant additive reduction (-56%)High trans-fat diet-induced steatohepatitis mice nih.gov
Active GLP-1 LevelsIncreaseEnhanced increaseHigh trans-fat diet-induced steatohepatitis mice nih.gov
Body Weight GainReductionSignificant synergistic decrease (-19%)High trans-fat diet-induced steatohepatitis mice nih.gov

Mechanistic Delineation of Apd668 S Biological Actions

Gastrointestinal Motility and Satiety Regulation

APD668 is recognized as a potent agonist of the G protein-coupled receptor 119 (GPR119) idrblab.netiiab.mezhanggroup.orguni.lu. The activation of GPR119 plays a crucial role in modulating various physiological processes, including those related to gastrointestinal motility and the regulation of satiety.

The primary mechanism by which APD668 influences gastrointestinal function and satiety is through its agonistic action on GPR119, which subsequently leads to the secretion of incretin (B1656795) hormones. Notably, GPR119 activation promotes the release of glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) from intestinal L cells. These incretins are integral to the complex neuro-hormonal network that governs gastrointestinal physiology and energy homeostasis.

GLP-1, a key incretin hormone, exerts multifaceted regulatory effects on the gastrointestinal tract. These effects include a reduction in dietary intake, an increase in satiety, modulation of gastrointestinal motility, and a prolongation of gastric emptying time. By slowing gastric emptying, GLP-1 contributes to a sustained feeling of fullness, thereby influencing appetite regulation. Furthermore, GLP-2, another incretin released upon GPR119 activation, has also been observed to reduce dietary intake, although its effect in this regard is less pronounced compared to that of GLP-1.

The following table summarizes the known biological effects mediated by GPR119 activation and subsequent incretin release, which are relevant to APD668's actions on gastrointestinal motility and satiety:

Biological EffectMediating Incretin(s)Impact on Gastrointestinal Function / SatietyReference
Reduced Dietary IntakeGLP-1, GLP-2Decreased food consumption
Increased SatietyGLP-1Enhanced feeling of fullness
Prolonged Gastric Emptying TimeGLP-1Slower food transit, sustained satiety
Increased Gastrointestinal Motility (general)GLP-1Modulation of gut movement

Preclinical Efficacy and Pharmacological Profiles of Apd668

Efficacy in Type 2 Diabetes Mellitus Models

Preclinical studies have demonstrated that APD668 is capable of improving glucose tolerance and lowering blood glucose levels in various diabetes models uni.lu. Its glucose-dependent mechanism ensures that it primarily acts when blood glucose is above normal levels, such as after a meal, distinguishing it from glucose-insensitive agents that might induce hypoglycemia nih.govuni.lu.

Effects on Blood Glucose and Glycated Hemoglobin (HbA1c) Levels

APD668 has shown significant reductions in both blood glucose and glycated hemoglobin (HbA1c) levels in diabetic models mims.com. Chronic oral administration of APD668 at doses of 10-30 mg/kg once daily for 8 weeks in pre-diabetic ZDF rats resulted in decreased blood glucose and HbA1c levels mims.comguidetopharmacology.org. In a murine model of non-alcoholic steatohepatitis (NASH) with diabetes, APD668 monotherapy led to a 39% reduction in plasma glucose (P < 0.05). When co-administered with linagliptin (B1675411), a dipeptidyl peptidase-4 (DPP-4) inhibitor, an even more pronounced reduction of 52% in plasma glucose was observed (P < 0.001) jyoungpharm.org.

Table 1: Effects of APD668 on Blood Glucose and HbA1c Levels in Preclinical Models

ModelTreatment (Dose, Duration)Outcome (Blood Glucose Reduction)Outcome (HbA1c Reduction)Statistical SignificanceSource
Pre-diabetic ZDF ratsAPD668 (10-30 mg/kg/day, 8 weeks, p.o.)Significant decreaseSignificant decreaseNot specified mims.comguidetopharmacology.org
NASH mice with diabetesAPD668 alone39% reductionNot specifiedP < 0.05 jyoungpharm.org
NASH mice with diabetesAPD668 + Linagliptin52% reductionNot specifiedP < 0.001 jyoungpharm.org

Improvement in Oral Glucose Tolerance

APD668 has been shown to markedly reduce blood glucose levels during oral glucose tolerance tests (OGTT) in a dose-dependent manner in mice, with effects observed at single oral doses ranging from 1 to 10 mg/kg mims.com. Furthermore, APD668 improves fat tolerance and enhances incretin (B1656795) secretion, specifically glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), following an acute fat load in mice wikipedia.org. The combined administration of APD668 and linagliptin significantly increased plasma active GLP-1 levels in vivo, further contributing to improved fat tolerance wikipedia.org.

Therapeutic Potential in Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD) and Non-Alcoholic Steatohepatitis (NASH) Models

Non-alcoholic steatohepatitis (NASH) represents a more severe form of non-alcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, oxidative stress, inflammation, and hepatocyte injury, with or without fibrosis jyoungpharm.org. GPR119 has emerged as a novel therapeutic target for both dyslipidemia and NASH wikipedia.orgjyoungpharm.org. Research indicates that APD668 holds promise for investigations into steatohepatitis and diabetes mims.com.

Reduction of Hepatic Transaminase Levels (ALT, AST)

Elevated levels of hepatic transaminases, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are reliable markers indicative of liver damage. Oral administration of APD668 in mice fed a high trans-fat (HTF) diet demonstrated amelioration of hepatic endpoints, including plasma ALT and AST levels wikipedia.org. Monotherapy with APD668 in a steatohepatitis model resulted in a reduction in ALT and AST levels. This effect was even more pronounced when APD668 was administered in combination with linagliptin wikipedia.org.

Table 2: Effects of APD668 on Hepatic Transaminase Levels in Preclinical Models

ModelTreatmentOutcome (ALT Reduction)Outcome (AST Reduction)Source
High trans-fat diet fed miceAPD668 (oral administration)AmelioratedAmeliorated wikipedia.org
Steatohepatitis model (murine)APD668 monotherapyReducedReduced wikipedia.org
Steatohepatitis model (murine)APD668 + LinagliptinMore pronounced reductionMore pronounced reduction wikipedia.org

Amelioration of Hepatic Inflammation and Oxidative Stress Markers

Table 3: Effects of APD668 on Hepatic Inflammation and Oxidative Stress Markers in Preclinical Models

ModelTreatmentOutcome (Hepatic TBARS)Outcome (Hepatic TNF-α)Outcome (Hepatic Triglyceride)Outcome (NAS Score)Statistical SignificanceSource
NASH mice with diabetesAPD668 + LinagliptinSignificant decreaseSignificant decreaseSignificant decreaseSignificant decreaseNot specified jyoungpharm.org

Improvement in Fat Tolerance and Liver Histopathology

APD668 demonstrates an ability to inhibit intestinal triglyceride absorption following an acute fat load in mice. nih.govresearchgate.net A single dose of APD668 leads to increased incretin secretion and elevated total peptide YY (PYY) levels in the presence of a fat load in mice. nih.govresearchgate.net The anti-dyslipidemic effects of APD668 were found to be reversed when co-administered with exendin-3 in an oral fat tolerance test, suggesting that its actions are mediated through the GPR119 receptor. nih.govresearchgate.netresearchgate.net

In models of high-trans fat (HTF) diet-induced steatohepatitis in C57BL/6 mice, oral administration of APD668 ameliorated several hepatic endpoints. These improvements included reductions in plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, as well as decreases in liver weight and hepatic steatosis. nih.govresearchgate.netresearchgate.net These findings collectively suggest that GPR119 agonists, including APD668, may represent a promising therapeutic strategy for the management of dyslipidemia and non-alcoholic steatohepatitis (NASH). nih.govresearchgate.netresearchgate.net However, it is noteworthy that APD668 did not exhibit anti-dyslipidemic activity in a tyloxapol-induced hyperlipidemia model in mice. nih.govresearchgate.net

Combination Therapeutic Strategies

Synergy with Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Combined therapeutic approaches involving APD668 and dipeptidyl peptidase-IV (DPP-IV) inhibitors, such as linagliptin, have shown enhanced efficacy in preclinical models. Co-administration of APD668 and linagliptin significantly increased plasma active glucagon-like peptide-1 (GLP-1) levels in vivo and improved fat tolerance. nih.govresearchgate.netresearchgate.net

In mice with non-alcoholic steatohepatitis (NASH) and diabetes, the combined treatment of APD668 with linagliptin resulted in a more pronounced reduction in plasma glucose and triglyceride levels compared to monotherapy with either agent. researchgate.netresearchgate.netnih.gov This combination also led to a significant decrease in hepatic triglyceride content, NAFLD Activity Score (NAS), hepatic thiobarbituric acid reactive substances (TBARS), and hepatic tumor necrosis factor-alpha (TNF-α) in these NASH mice. researchgate.netresearchgate.netnih.govresearchgate.net

The observed enhanced effects with combination treatment are hypothesized to stem from several mechanisms: direct activation of GPR119 receptors present in the liver and intestine, elevated active GLP-1 levels, or reduced degradation of GLP-1 due to DPP-IV inhibition. researchgate.netnih.gov While monotherapy with either APD668 or linagliptin reduced levels of ALT, AST, glucose, cholesterol, and epididymal fat mass, the combination therapy yielded a more pronounced effect. nih.gov Additionally, co-administration of APD668 and linagliptin resulted in a significant synergistic decrease in body weight gain, demonstrating a 19% reduction in mice. researchgate.netnih.gov These findings underscore the potential of GPR119 receptor agonists in combination with DPP-IV inhibitors as a promising therapeutic strategy for NASH. researchgate.netnih.govresearchgate.netnih.govmdpi.com

The following table summarizes the comparative effects of monotherapy versus combination therapy with APD668 and linagliptin on key metabolic parameters in NASH mice:

ParameterAPD668 Alone (Reduction)Linagliptin Alone (Reduction)APD668 + Linagliptin (Reduction)Significance of Combination
Plasma Glucose-39% (P < 0.05) researchgate.netNot specified alone-52% (P < 0.001) researchgate.netMore pronounced researchgate.netresearchgate.netnih.gov
Plasma Triglyceride-26% researchgate.netNot specified alone-50% (P < 0.05) researchgate.netMore pronounced researchgate.netresearchgate.netnih.gov
Hepatic TriglycerideNot specified aloneNot specified aloneSignificant decrease researchgate.netresearchgate.netnih.govresearchgate.netSignificant decrease researchgate.netresearchgate.netnih.govresearchgate.net
NAS ScoreNot specified aloneNot specified aloneSignificant decrease researchgate.netresearchgate.netnih.govresearchgate.netSignificant decrease researchgate.netresearchgate.netnih.govresearchgate.net
Hepatic TBARSNot specified aloneNot specified aloneSignificant decrease researchgate.netresearchgate.netnih.govresearchgate.netSignificant decrease researchgate.netresearchgate.netnih.govresearchgate.net
Hepatic TNF-αNot specified aloneNot specified aloneSignificant decrease researchgate.netresearchgate.netnih.govresearchgate.netSignificant decrease researchgate.netresearchgate.netnih.govresearchgate.net
Body Weight GainNot specified aloneNot specified alone-19% (Synergistic) researchgate.netnih.govSynergistic decrease researchgate.netnih.gov

Enhanced Metabolic Outcomes in Co-Administered Regimens

The enhanced metabolic outcomes observed in co-administered regimens, particularly with linagliptin, include significant reductions in plasma glucose and triglyceride levels, as well as improvements in hepatic markers indicative of steatohepatitis. researchgate.netresearchgate.netnih.govresearchgate.net The synergistic decrease in body weight gain further highlights the comprehensive metabolic benefits of such combination therapies. researchgate.netnih.gov

Investigative Studies in Other Physiological Contexts

Evaluation in Alcohol-Related Behavioral Models

Investigative studies have explored the effects of APD668 in alcohol-related behavioral models. In male Wistar rats subjected to an intermittent access 2-bottle choice drinking paradigm, the administration of APD668 did not significantly alter voluntary ethanol (B145695) intake. researchgate.netcambridge.orgdntb.gov.uanih.gov This finding contrasts with the observed effects of long-acting GLP-1 receptor agonists, such as liraglutide (B1674861) and semaglutide, which have been shown to reduce ethanol intake and preference, albeit transiently. cambridge.orgdntb.gov.uanih.gov Specifically, research by Marty et al. (2020) concluded that GPR119 activation via agonists like APD668 and AR231453 did not lead to a significant change in ethanol intake. cambridge.orgdntb.gov.ua

Clinical Development Status and Translational Challenges of Apd668

Phase 1 Clinical Trial Design and Pharmacodynamic Objectives

In February 2006, Arena Pharmaceuticals announced the initiation of a Phase 1 clinical trial for APD668, in collaboration with Ortho-McNeil Pharmaceutical, Inc. biospace.com. The trial was a randomized, double-blind, placebo-controlled study designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in healthy volunteers.

The study involved single and multiple ascending doses of APD668. A key component of the trial design was the inclusion of a glucose challenge. This was intended to provide early evidence of the drug's potential efficacy in managing blood glucose levels, a critical pharmacodynamic objective for a type 2 diabetes therapy. The primary goal was to determine if APD668 could stimulate insulin (B600854) release in a glucose-dependent manner, a hallmark of the GPR119 mechanism that promised a lower risk of hypoglycemia compared to existing treatments.

Analysis of Initial Clinical Outcomes and Program Progression

Initial clinical study results for APD668 were announced in January 2008. The studies, which included both healthy volunteers and patients with type 2 diabetes, evaluated single and multiple escalating doses over 14 days. While the announcement suggested that the results supported the potential of GPR119 agonists to modulate glucose homeostasis, the clinical development of APD668 was ultimately halted.

Barriers to Clinical Translation for GPR119 Agonists

The story of APD668 is emblematic of the broader challenges encountered in the clinical translation of GPR119 agonists. Despite strong preclinical data in rodent models of type 2 diabetes and obesity, the success of this class of drugs has not translated effectively into human clinical trials. nih.gov

The human body has complex and redundant systems for maintaining glucose homeostasis. It is plausible that upon pharmacological activation of GPR119, endogenous compensatory mechanisms are triggered that dampen the therapeutic effect. For instance, the body might counteract the insulinotropic and incretin-releasing effects of the agonist through other hormonal or neural pathways to prevent excessive glucose lowering. The full extent of these compensatory responses in humans is not well understood and represents a significant challenge in predicting the clinical efficacy of GPR119 agonists.

Chemical Synthesis and Structure Activity Relationship Sar Research of Apd668

Synthetic Methodologies for APD668 and Analogues

The core structure of APD668 is a pyrazolo[3,4-d]pyrimidine scaffold. The synthesis of APD668 and its analogues generally involves a convergent approach, where the key pyrazolopyrimidine core is first constructed, followed by the attachment of the side chains.

A plausible synthetic route for APD668, inferred from the synthesis of related pyrazolo[3,4-d]pyrimidine GPR119 agonists, would likely begin with the construction of the substituted pyrazole (B372694) ring. This could be achieved through the condensation of a hydrazine (B178648) derivative with a β-ketoester. The resulting pyrazole can then be reacted with a formamide (B127407) equivalent to form the pyrimidine (B1678525) ring, yielding the pyrazolo[3,4-d]pyrimidine core.

The subsequent steps would involve the introduction of the necessary substituents. The piperidin-4-yloxy side chain is typically introduced via a nucleophilic aromatic substitution reaction, where a protected 4-hydroxypiperidine (B117109) displaces a leaving group (such as a halogen) on the pyrazolopyrimidine core. Finally, the protecting group on the piperidine (B6355638) nitrogen is removed, and the isopropyl carboxylate group is installed via acylation. The 2-fluoro-4-(methylsulfonyl)phenyl group is introduced onto the pyrazole nitrogen at an early stage of the synthesis, likely by reacting the pyrazole intermediate with a corresponding aryl halide.

Optimization of the Pyrazolopyrimidine Scaffold

The development of APD668 was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing the potency and pharmacokinetic properties of the pyrazolopyrimidine scaffold as GPR119 agonists.

Key SAR Findings:

Phenyl Ring Substitution: Research on phenylamino- and phenoxy-substituted pyrazolo[3,4-d]pyrimidine derivatives has shown that electron-withdrawing substituents on the phenyl ring are crucial for high potency and full efficacy. researchgate.netnih.gov In APD668, the presence of both a fluorine atom at the 2-position and a methylsulfonyl group at the 4-position of the phenyl ring are consistent with this finding, contributing to its high affinity for the GPR119 receptor.

Piperidine Moiety: The piperidine ring serves as a linker between the pyrazolopyrimidine core and the ester group. The nature of the substituent on the piperidine nitrogen was found to significantly influence the compound's properties. The isopropyl carboxylate group in APD668 was likely selected to optimize cell permeability and pharmacokinetic parameters.

Pyrazolopyrimidine Core: The pyrazolo[3,4-d]pyrimidine core itself is a critical pharmacophore for GPR119 agonism. Modifications to this core structure have been explored to improve potency and selectivity. The specific arrangement of nitrogen atoms in this fused bicyclic system is thought to be important for establishing key interactions with the GPR119 binding pocket.

Pharmacological Comparison with Related GPR119 Agonists (e.g., APD597)

APD668 is a potent GPR119 agonist with an EC50 of 2.7 nM for the human GPR119 receptor and 33 nM for the rat GPR119 receptor. medkoo.commedchemexpress.com Its pharmacological profile is often compared with that of its close structural analogue, APD597.

While both compounds are potent GPR119 agonists, they exhibit key differences in their physicochemical and metabolic properties. APD597 is reported to have better solubility compared to APD668. nih.gov A significant point of differentiation lies in their metabolic fate. APD668 is known to produce hydroxylated metabolites that have a long half-life. nih.gov This could potentially lead to accumulation and off-target effects with chronic dosing. In contrast, APD597 was developed to have a more favorable metabolic profile, avoiding the generation of long-lived active metabolites.

Below is an interactive data table comparing the reported potencies of APD668 with other notable GPR119 agonists.

CompoundTargetEC50 (nM)
APD668 hGPR1192.7
APD668 rGPR11933
APD597 hGPR119-
AR231453 hGPR119-

The research into APD668 and related compounds has provided valuable insights into the SAR of pyrazolopyrimidine-based GPR119 agonists and has highlighted the importance of considering metabolic stability in drug design.

Future Directions and Scholarly Perspectives for Apd668 Research

Re-evaluation of GPR119 Agonism in Complex Metabolic Pathophysiology

The initial promise of GPR119 agonists was rooted in their dual action of promoting glucose-dependent insulin (B600854) secretion from pancreatic β-cells and stimulating the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from intestinal enteroendocrine cells. nih.govnih.gov Preclinical studies with APD668 in rodent models demonstrated significant reductions in blood glucose and glycated hemoglobin (HbA1c) levels. rsc.org However, the translation of these robust preclinical findings into successful clinical outcomes for type 2 diabetes proved challenging, a trend also observed with other GPR119 agonists. nih.gov

Potential for Repurposing or Novel Indications

Despite the discontinuation of its development for type 2 diabetes, the unique mechanism of APD668 warrants exploration for other therapeutic applications. guidetopharmacology.org Drug repurposing, the strategy of identifying new uses for existing or failed investigational drugs, offers a time and cost-efficient alternative to traditional drug development. nih.gove-enm.org

Research has indicated that APD668 possesses effects beyond glucose control. Studies have shown that it can improve fat tolerance and attenuate hepatic steatosis (fatty liver) in animal models of non-alcoholic steatohepatitis (NASH). nih.govresearchgate.net In mice fed a high-trans-fat diet, administration of APD668 led to improvements in liver weight and plasma markers of liver damage. nih.gov These beneficial effects are thought to result from a combination of direct activation of GPR119 receptors and the indirect effects of elevated GLP-1, which can reduce triglyceride uptake and hepatic fat production. researchgate.net

Furthermore, some preclinical research has investigated the role of GPR119 agonists in other areas. For instance, one study examined the effect of APD668 on alcohol intake in rodents, although it did not find significant effects on alcohol consumption or preference. researchgate.net These explorations, even when not immediately successful, underscore the scientific community's interest in finding new therapeutic niches for compounds with well-characterized mechanisms like APD668.

Advanced Structural Biology and Ligand-Receptor Dynamics

A significant advancement in understanding the action of APD668 comes from the field of structural biology. The use of cryo-electron microscopy (cryo-EM) has enabled the visualization of the high-resolution structure of APD668 bound to the human GPR119 receptor in its active state, coupled to its signaling partner, the Gs protein. researchgate.netebi.ac.uk

These structural studies reveal the precise molecular interactions between APD668 and the receptor. The agonist binds within a pocket formed by the transmembrane helices of GPR119. researchgate.net Interestingly, the binding mode of the synthetic agonist APD668 is remarkably similar to that of the endogenous ligand, lysophosphatidylcholine (B164491) (LPC), providing a clear structural basis for its potent agonistic activity. ebi.ac.uk The detailed mapping of these interactions is crucial for understanding how APD668 stabilizes the active conformation of the receptor, leading to Gs protein coupling and the initiation of intracellular signaling cascades. nih.govresearchgate.net This structural information provides an invaluable template for the rational design of new molecules targeting GPR119. ebi.ac.uk

Table 1: Key Research Findings on APD668

Research Area Key Finding Implication Reference(s)
Metabolic Effects In preclinical models, APD668 reduced blood glucose and improved fat tolerance. Demonstrated the potential of GPR119 agonism for metabolic diseases. nih.govrsc.org
Clinical Development Clinical development for type 2 diabetes was discontinued. Highlighted the challenge of translating preclinical efficacy to human trials. guidetopharmacology.orgnih.gov
Novel Indications Showed ability to attenuate fatty liver in animal models of NASH. Suggests potential for repurposing in liver diseases. nih.govresearchgate.net
Structural Biology Cryo-EM structure of APD668 bound to GPR119 was determined. Revealed the molecular basis of ligand binding and receptor activation. researchgate.netebi.ac.uk

Development of Next-Generation GPR119 Agonists with Improved Profiles

The experience with APD668 and other first-generation GPR119 agonists has informed the development of new compounds with potentially improved properties. rsc.org One challenge with APD668 was its moderate inhibition of the CYP2C9 enzyme, which could lead to drug-drug interactions. rsc.org

Next-generation agonists have been designed to optimize potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects. For example, APD597, a structural analogue of APD668, was developed with better solubility and a reduced potential for drug-drug interactions. frontiersin.org Other compounds, such as DS-8500a, showed some efficacy in later-stage clinical trials, although development was also eventually halted. nih.gov The ongoing effort to synthesize and evaluate novel GPR119 agonists demonstrates a continued belief in the therapeutic potential of this target. nih.gov Future strategies may involve developing agonists that are biased towards specific signaling pathways or creating combination therapies that pair a GPR119 agonist with other metabolic drugs, such as DPP-4 inhibitors, to achieve a synergistic effect. nih.govnih.gov

Q & A

Q. What is the primary mechanism of action of APD668, and how does its selectivity for GPR119 influence experimental design in metabolic studies?

APD668 is a potent, selective agonist of GPR119, a G protein-coupled receptor implicated in glucose homeostasis and lipid metabolism. Its EC50 values for human (hGPR119: 2.7 nM) and rat (rGPR119: 33 nM) receptors suggest species-specific potency . Researchers should validate target engagement using cAMP assays or β-arrestin recruitment assays, as GPR119 activation triggers downstream signaling via cAMP/PKA pathways. Selectivity studies should include screening against related GPCRs (e.g., GPR120, GPR40) to confirm specificity .

Q. What experimental models are most appropriate for studying APD668’s effects on non-alcoholic steatohepatitis (NASH) and diabetes?

Preclinical models such as high-fat diet (HFD)-induced obese mice or Zucker diabetic fatty (ZDF) rats are widely used. APD668 reduces hepatic triglyceride (TG) and cholesterol levels in HFD models, likely via AMPK activation and SREBP-1C inhibition, which suppresses lipogenesis. Researchers should pair histopathological analysis (e.g., liver steatosis scoring) with biochemical assays (e.g., hepatic TG quantification) to validate efficacy .

Q. How does APD668’s CYP2C9 inhibition (Ki = 0.1 μM) impact pharmacokinetic (PK) and drug interaction studies?

APD668’s potent CYP2C9 inhibition necessitates careful assessment of drug-drug interactions. In vitro studies should co-administer APD668 with CYP2C9 substrates (e.g., warfarin) to measure metabolic interference. In vivo, researchers must monitor plasma levels of co-administered drugs and adjust dosing regimens to avoid toxicity. Alternative GPR119 agonists without CYP2C9 inhibition (e.g., MBX-2982) may serve as controls .

Advanced Research Questions

Q. How can contradictory findings on APD668’s effects on alcohol intake (increased in rats) and metabolic benefits (e.g., reduced hepatic steatosis) be reconciled?

In male Wistar rats, APD668 increased alcohol intake post-injection, contrasting with its therapeutic metabolic effects. Researchers should investigate dose-dependent effects (e.g., 3–30 mg/kg in PK studies) and contextual factors (e.g., stress-induced alcohol consumption vs. metabolic endpoints). Species-specific GPR119 expression patterns in reward circuits (e.g., nucleus accumbens) versus metabolic tissues (liver, pancreas) may explain divergent outcomes .

Q. What methodologies are recommended for studying APD668’s role in modulating the NRF2-ACSL4 axis in Alzheimer’s disease (AD) models?

APD668 upregulates NRF2, which suppresses ACSL4-mediated ferroptosis, a key pathway in AD pathology. Researchers should use 5xFAD mice or Aβ-treated neuronal cultures to validate this mechanism. Techniques include:

  • Immunoblotting for NRF2, ACSL4, and ferroptosis markers (e.g., GPX4).
  • Iron staining to quantify neuronal iron accumulation.
  • Behavioral assays (e.g., Morris water maze) to correlate molecular changes with cognitive improvement .

Q. How can researchers address the translational challenges posed by APD668’s hydroxymetabolite accumulation in preclinical species?

APD668’s hydroxymetabolite exhibits prolonged half-life and low receptor activity in humans compared to preclinical models. To mitigate this, use humanized liver mouse models or in vitro hepatocyte systems to simulate human metabolism. Pharmacodynamic (PD) markers (e.g., plasma GLP-1 levels) should be prioritized over PK metrics to assess clinical relevance .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-response relationships in APD668 studies?

Non-linear regression (e.g., sigmoidal dose-response curves) is essential for EC50 determination. For in vivo studies, mixed-effects models account for inter-individual variability. In alcohol intake experiments, repeated-measures ANOVA can track temporal changes in consumption .

Q. How should researchers validate GPR119 target specificity when using APD668 in complex in vivo systems?

Combine genetic knockout (GPR119⁻/⁻) models with APD668 treatment to confirm on-target effects. For example, in GPR119-deficient mice, APD668 should fail to improve glucose tolerance or reduce hepatic TG. RNA-seq or scRNA-seq can further identify off-target pathways .

Data Contradiction Analysis

Q. Why does APD668 reduce hepatic steatosis but not plasma TG levels in HFD models?

APD668 primarily inhibits hepatic lipogenesis via AMPK/SREBP-1C without affecting systemic TG synthesis. Researchers should differentiate between hepatic and adipose tissue lipid metabolism using tracer studies (e.g., ¹⁴C-acetate incorporation) to isolate tissue-specific effects .

Q. What experimental factors could explain variability in APD668’s efficacy across different rodent strains?

Strain-specific polymorphisms in GPR119 (e.g., rGPR119 vs. hGPR119) and metabolic baseline differences (e.g., ZDF rats vs. C57BL/6 mice) influence outcomes. Pre-screen models for GPR119 expression levels and use isogenic strains to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.